4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
Description
This compound features a 4-chlorobenzamide core linked via a methyl group to a 5-(4-fluorophenyl)isoxazol-3-yl moiety. Isoxazole rings are known for their metabolic stability and ability to engage in hydrogen bonding, while the 4-fluorophenyl and 4-chlorobenzamide groups enhance lipophilicity and electronic interactions with biological targets.
Properties
IUPAC Name |
4-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-12(2-6-13)17(22)20-10-15-9-16(23-21-15)11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIIQGUIIBPJGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the [3+2] cycloaddition reaction between alkynes and nitrile oxides . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Scientific Research Applications
4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Crystal Packing : Analogous structures () form hydrogen-bonded networks (O-H···O, N-H···O), suggesting the target may exhibit similar stability in solid-state formulations .
Biological Activity
4-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound belonging to the class of isoxazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a chlorobenzamide moiety and an isoxazole ring substituted with a fluorophenyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 305.76 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 4.83 |
The mechanism of action of this compound involves interaction with various molecular targets. These targets include enzymes and receptors that modulate key biological pathways. The compound's potential as a biochemical probe has been highlighted in several studies, suggesting its role in targeting specific pathways associated with cancer and inflammation.
Anticancer Activity
Research has indicated that isoxazole derivatives exhibit significant anticancer properties. For instance, studies involving related compounds have demonstrated cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values ranged from 1.88 to 3.79 µM for structurally similar compounds.
- NCI-H460 (lung cancer) : Compounds showed growth inhibition with IC50 values around 26 µM.
The specific activity of this compound against these cell lines remains to be fully elucidated but suggests a promising avenue for further investigation.
Anti-inflammatory Effects
Isoxazole derivatives are also recognized for their anti-inflammatory properties. The presence of the chlorobenzamide structure may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that compounds within the isoxazole family possess antimicrobial properties. The specific activity of this compound against bacterial and fungal strains requires further exploration but aligns with the general trends observed in similar compounds.
Case Studies
- Cytotoxicity Studies : A study examined the cytotoxic effects of various isoxazole derivatives, revealing that modifications in the substituent groups significantly influenced their activity against cancer cell lines.
- Mechanistic Studies : Investigations into the mechanism of action have shown that isoxazole derivatives can inhibit specific kinases involved in tumor growth, suggesting a targeted approach for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
